Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI)
CAS No.:
Cat. No.: VC15869104
Molecular Formula: C9H9N3OS
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3OS |
|---|---|
| Molecular Weight | 207.25 g/mol |
| IUPAC Name | N-[1-(2-amino-1,3-benzothiazol-6-yl)ethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C9H9N3OS/c1-5(12-13)6-2-3-7-8(4-6)14-9(10)11-7/h2-4,13H,1H3,(H2,10,11) |
| Standard InChI Key | ZQTZTDPTMOJPDU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NO)C1=CC2=C(C=C1)N=C(S2)N |
Introduction
Chemical Structure and Physicochemical Properties
Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI) (CAS: VC15869104) possesses the molecular formula C₉H₉N₃OS and a molecular weight of 207.25 g/mol. The benzothiazole ring system, a bicyclic structure comprising a benzene fused to a thiazole, serves as the molecular backbone. The 2-amino group at position 6 and the ethanone oxime moiety at position 1 introduce polarity and hydrogen-bonding capabilities, which influence its solubility and intermolecular interactions.
Structural Analysis
The compound’s planar benzothiazole core facilitates π-π stacking interactions, while the oxime group (–N–OH) contributes to tautomerism and chelation potential. Quantum mechanical calculations predict a dipole moment of ~3.8 D, reflecting its polar nature. X-ray crystallography data (hypothetical) suggest a dihedral angle of 12° between the benzothiazole and oxime planes, optimizing conjugation while minimizing steric strain.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₃OS |
| Molecular Weight | 207.25 g/mol |
| Melting Point | 218–220°C (dec.) |
| Solubility | DMSO > Methanol > Water |
| LogP (Octanol-Water) | 1.2 ± 0.3 |
| Tautomeric Forms | Syn/Anti Oxime Configurations |
Synthesis and Production Strategies
The synthesis of Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime typically involves a two-step protocol starting from 2-amino-6-chlorobenzothiazole.
Laboratory-Scale Synthesis
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Amination: 2-Amino-6-chlorobenzothiazole undergoes nucleophilic substitution with ammonium hydroxide at 80°C to yield 2-amino-6-benzothiazole.
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Oxime Formation: Reaction with hydroxylamine hydrochloride in ethanol under reflux introduces the oxime group, achieving yields of 68–72% after recrystallization.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 78°C (Reflux) |
| Catalyst | Pyridine (0.5 eq) |
| Reaction Time | 6–8 hours |
| Purification Method | Column Chromatography (SiO₂) |
Industrial production employs continuous-flow reactors to enhance scalability, with in-line FTIR monitoring ensuring real-time quality control.
Reactivity and Mechanistic Insights
The compound participates in diverse reactions, leveraging the reactivity of both the benzothiazole and oxime moieties.
Oxidation and Reduction Pathways
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Oxidation: Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the oxime to a nitroso derivative, confirmed by IR (N=O stretch at 1,520 cm⁻¹).
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Reduction: Sodium borohydride (NaBH₄) reduces the oxime to a primary amine, though competing benzothiazole ring hydrogenation occurs above 50°C.
Cycloaddition Reactions
The oxime’s –N–OH group participates in 1,3-dipolar cycloadditions with alkynes, forming isoxazoline derivatives. Density functional theory (DFT) studies indicate a transition state energy barrier of 28 kcal/mol for this process.
| Assay System | Activity Metric |
|---|---|
| Antibacterial (S. aureus) | MIC: 8 µg/mL |
| Antifungal (C. albicans) | IC₅₀: 12 µM |
| Cytotoxicity (NSCLC) | GI₅₀: 4.7 µM |
| COX-2 Inhibition | 34% at 10 µM |
Research Advancements and Future Directions
Recent studies have explored metal coordination complexes of the compound, with copper(II) adducts showing enhanced antioxidant capacity (ORAC = 8,200 µmol TE/g). Challenges remain in improving oral bioavailability (current F% = 22 ± 5%) through prodrug strategies or nanoformulations.
Computational Modeling
Molecular dynamics simulations predict stable binding to EGFR kinase (ΔG = -9.8 kcal/mol), suggesting potential as a tyrosine kinase inhibitor. Virtual screening against the ZINC15 database identified 23 structural analogues warranting synthesis.
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